8-ACETYL LUDACONITINE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

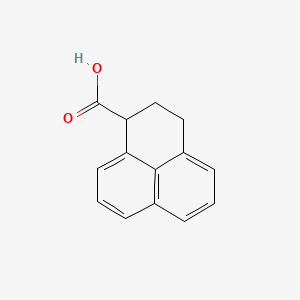

8-ACETYL LUDACONITINE is a diterpene alkaloid with the chemical formula C36H51NO12 . The preparation of pseudaconitine involves the extraction and isolation from the roots of Aconitum ferox. The isolation process typically includes high-performance liquid chromatography (HPLC) to separate and purify the compound

Análisis De Reacciones Químicas

8-ACETYL LUDACONITINE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form pyropseudaconitine (C34H47O10N) when heated in the dry state.

Reduction: Reduction reactions of pseudaconitine are less documented, but it is likely to undergo typical reduction processes for alkaloids.

Substitution: The compound can undergo substitution reactions, particularly involving its methoxy and acetoxy groups.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation and reducing agents for reduction. The major products formed from these reactions include pyropseudaconitine and other derivatives depending on the specific reaction conditions .

Aplicaciones Científicas De Investigación

8-ACETYL LUDACONITINE has several scientific research applications, including:

Mecanismo De Acción

8-ACETYL LUDACONITINE is a moderate inhibitor of the enzyme acetylcholinesterase . This enzyme breaks down the neurotransmitter acetylcholine through hydrolysis. Inhibition of this enzyme causes a constant stimulation of the postsynaptic membrane by the neurotransmitter, leading to continuous stimulation of muscles, glands, and the central nervous system . This mechanism is responsible for the compound’s toxic effects, including muscle paralysis and potential fatality in high doses .

Comparación Con Compuestos Similares

8-ACETYL LUDACONITINE is compared with other diterpene alkaloids such as aconitine, mesaconitine, and hypoaconitine . These compounds share similar structures and toxicological properties but differ in their specific chemical groups and potency. For example:

Aconitine: Similar in structure but has different ester groups, making it slightly less toxic than pseudaconitine.

Mesaconitine: Another diterpene alkaloid with similar effects but different molecular targets.

Hypoaconitine: Less potent than pseudaconitine but still highly toxic.

This compound’s uniqueness lies in its specific acetoxy and methoxy groups, which contribute to its high toxicity and distinct chemical behavior .

Propiedades

Número CAS |

127-29-7 |

|---|---|

Fórmula molecular |

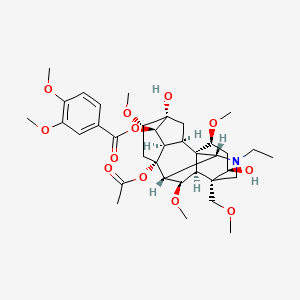

C34H47NO10 |

Peso molecular |

629.74 |

Nombre IUPAC |

[(1S,2R,3R,4R,5S,6S,8R,9R,10R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 3,4-dimethoxybenzoate |

InChI |

InChI=1S/C36H51NO12/c1-9-37-16-33(17-42-3)23(39)13-24(45-6)36-20-14-34(41)25(46-7)15-35(49-18(2)38,27(30(36)37)28(47-8)29(33)36)26(20)31(34)48-32(40)19-10-11-21(43-4)22(12-19)44-5/h10-12,20,23-31,39,41H,9,13-17H2,1-8H3/t20-,23-,24+,25+,26-,27+,28+,29-,30-,31-,33+,34+,35-,36+/m1/s1 |

SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC(=C(C=C7)OC)OC)O)OC)OC(=O)C)OC)OC)O)COC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,3-TRIMETHYL-2-[(1E,3Z)-4-PHENYL-5-(1,3,3-TRIMETHYL-1,3-DIHYDRO-2H-INDOL-2-YLIDENE)-1,3-PENTADIENYL]-3H-INDOLIUM PERCHLORATE](/img/structure/B1143778.png)